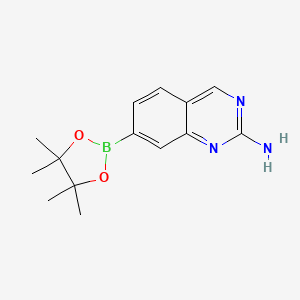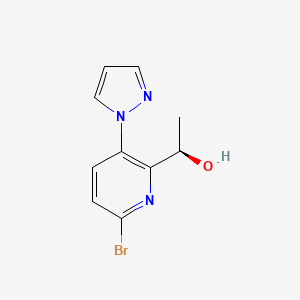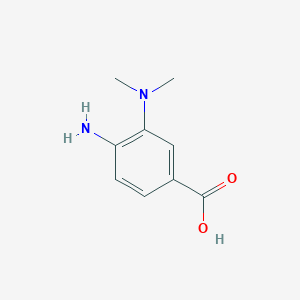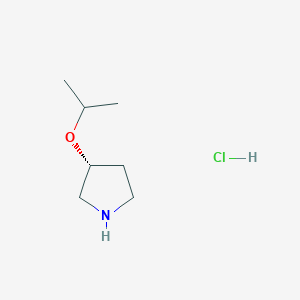![molecular formula C11H9ClN2O2 B15051858 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H9ClN2O2. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclopropylcarbonyl chloride in the presence of a base, followed by chlorination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines .
科学的研究の応用
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new therapeutic agents.
Industry: The compound is used in the development of fluorescent probes for monitoring pH changes in biological systems
作用機序
The mechanism of action of 6-chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Contains an ethyl group instead of a cyclopropyl group.
Uniqueness
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
6-chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O2/c12-7-3-4-8-13-9(6-1-2-6)10(11(15)16)14(8)5-7/h3-6H,1-2H2,(H,15,16) |
InChIキー |
VDEZDSUKQNTHCU-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(N3C=C(C=CC3=N2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051825.png)





![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)

![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B15051873.png)
